molecular formula C23H30Cl2NNa2O6P B1260884 Estramustine phosphate sodium monohydrate CAS No. 1227300-83-5

Estramustine phosphate sodium monohydrate

Cat. No.: B1260884
CAS No.: 1227300-83-5
M. Wt: 564.3 g/mol
InChI Key: IIUMCNJTGSMNRO-VVSKJQCTSA-L
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Description

Estramustine sodium phosphate is an organic sodium salt which is the disodium salt of estramustine phosphate. It contains an estramustine phosphate(2-).
Estramustine Phosphate Sodium is the orally available disodium salt, monohydrate, of estramustine phosphate, a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link. Estramustine and its major metabolite estramustine bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects.
A nitrogen mustard linked to estradiol, usually as phosphate;  used to treat prostatic neoplasms;  also has radiation protective properties.
See also: Estramustine (has active moiety).

Scientific Research Applications

Application in Prostate Cancer Treatment

Estramustine phosphate sodium monohydrate (EMP) has been extensively studied for its role in treating prostate cancer. Initially introduced in the 1970s, EMP was used mainly in hormone-refractory cases of prostate cancer. Despite its effectiveness, EMP usage declined due to severe side effects, particularly in the cardiovascular and gastrointestinal systems (Kitamura, 2001). EMP's ability to induce apoptosis in prostate cancer cell lines, specifically by down-regulating miR-31 levels, has been demonstrated, offering insight into its molecular mechanisms (Wei et al., 2018).

EMP in Combination Therapies

Combining EMP with other chemotherapy agents, such as docetaxel, paclitaxel, and vinblastine, has shown improved survival rates and PSA response rates in hormone-refractory prostate cancer (HRPC). These combinations have demonstrated synergistic effects, improving the overall efficacy of the treatment regimens (Simpson & Wagstaff, 2003). Moreover, a meta-analysis indicated that adding EMP to chemotherapy regimens enhances survival and delays PSA progression in patients with castration-refractory prostate cancer, despite an increased risk of thromboembolic events (Fizazi et al., 2007).

Gene Expression and Molecular Mechanisms

Research into the gene expression profiles altered by EMP treatment has unveiled a range of genes involved in cell growth, apoptosis, and cell signaling transduction. This information is crucial for understanding EMP’s broad impacts on prostate cancer cells and may guide the development of more targeted therapeutic strategies (Hong et al., 2004).

EMP and Hormonal Therapy

EMP's role in hormonal therapy for prostate cancer has also been explored. Studies have investigated the correlation between genetic polymorphisms and the effectiveness of EMP therapy, providing insights into personalized treatment approaches based on genetic markers (Suzuki et al., 2005).

Other Applications and Considerations

  • EMP has been studied for its potential use in treating other cancers, such as high-grade astrocytoma, demonstrating its versatility beyond prostate cancer therapy (Henriksson et al., 2006).
  • The pharmacokinetic properties of EMP, such as absorption, metabolism, and elimination, are critical for optimizing its therapeutic efficacy and minimizing side effects (Gunnarsson et al., 2004).

Properties

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUMCNJTGSMNRO-VVSKJQCTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2NNa2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048953
Record name Estramustine phosphate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52205-73-9
Record name Estramustine phosphate sodium [USAN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052205739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estramustine phosphate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRAMUSTINE PHOSPHATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ856M1R16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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